4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl functional group . They are used in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of phenylsulfonyl compounds often involves the reaction of a phenyl group with a sulfonyl group . The exact method can vary depending on the specific compounds being used.
Molecular Structure Analysis
The molecular structure of phenylsulfonyl compounds typically consists of a phenyl ring attached to a sulfonyl group . The exact structure can vary depending on the specific compound.
Chemical Reactions Analysis
Phenylsulfonyl compounds can participate in various chemical reactions. For example, they can undergo desulfitative functionalizations, which involve the breaking of a carbon-sulfur bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylsulfonyl compounds can vary depending on their specific structure. For example, some phenylsulfonyl compounds are solid at room temperature .
Scientific Research Applications
Antibacterial and Analgesic Activity
4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one has been utilized in synthesizing compounds with notable antibacterial and analgesic properties. For instance, Rajesha et al. (2011) described the synthesis of compounds including 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, which exhibited significant antibacterial activity against various bacteria and analgesic activity in mice (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).
Catalysis and Synthesis
This chemical is also involved in catalytic processes and synthesis of other compounds. Zolfigol et al. (2013) utilized a related compound, 1,3-disulfonic acid imidazolium hydrogen sulfate, in the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles (Zolfigol, Khazaei, Moosavi-Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013).
Selective Epoxidation
Baeckvall et al. (1993) demonstrated the use of 2-(phenylsulfonyl) 1,3-dienes for selective epoxidation, providing a method for preparing monoepoxides from 1,3-dienes (Baeckvall, Ericsson, Juntunen, Nájera, & Yus, 1993).
Synthesis of Fluorinated Compounds
Ranjbar‐Karimi et al. (2015) explored the reaction of 4-phenylsulfonyl tetrafluoropyridine with various nucleophiles, including amino-imidazole, contributing to the synthesis of fluorinated thiazolopyridine (Ranjbar‐Karimi, Danesteh, & Beiki-Shoraki, 2015).
Nonpeptide Inhibitors
Niwata et al. (1997) synthesized and evaluated 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as nonpeptide inhibitors for human heart chymase, revealing significant inhibitory activity (Niwata, Fukami, Sumida, Ito, Kakutani, Saitoh, Suzuki, Imoto, Shibata, Imajo, Kiso, Tanaka, Nakazato, Ishihara, Takai, Yamamoto, Shiota, Miyazaki, Okunishi, Kinoshita, Urata, & Arakawa, 1997).
Structure and Interaction Studies
The structure and interactions of compounds involving this compound have been extensively studied. For example, Crozet et al. (2002) analyzed the structure and stabilizing interactions in compounds containing the phenylsulfonyl group (Crozet, Vanelle, Giorgi, & Gellis, 2002).
Antimicrobial Evaluation
Amani M. R. Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety, which showed promising antimicrobial activity, exceeding the activity of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(benzenesulfonyl)-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-9-10-6-8(11-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCWCVGUKQIMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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